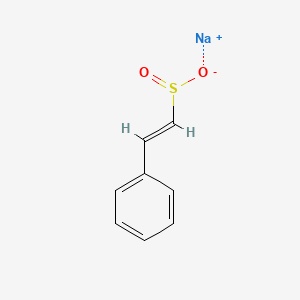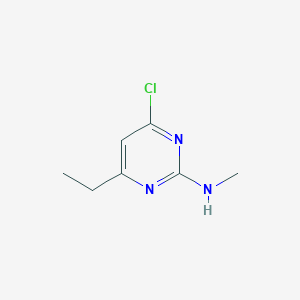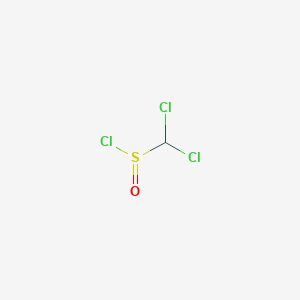
Dichloromethanesulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethanesulfinyl chloride is an organosulfur compound with the molecular formula CHCl₂OS. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often utilized in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloromethanesulfinyl chloride can be synthesized through the chlorination of methanesulfinyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of methanesulfinyl chloride in large reactors. The process involves the continuous addition of chlorine gas and the removal of heat to maintain the desired reaction temperature. The product is then purified through distillation to obtain high purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloromethanesulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form methanesulfinyl compounds.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Methanesulfinyl compounds.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dichloromethanesulfinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl chlorides and other derivatives.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dichloromethanesulfinyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on biomolecules and other organic compounds. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the additional chlorine atom.
Dichloromethane: Similar in containing chlorine atoms but lacks the sulfinyl group.
Chloromethanesulfonyl chloride: Similar in containing both chlorine and sulfonyl groups but differs in the position of the chlorine atoms.
Uniqueness
Dichloromethanesulfinyl chloride is unique due to its combination of chlorine and sulfinyl groups, which gives it distinct reactivity and applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
62479-74-7 |
|---|---|
Formule moléculaire |
CHCl3OS |
Poids moléculaire |
167.4 g/mol |
Nom IUPAC |
dichloromethanesulfinyl chloride |
InChI |
InChI=1S/CHCl3OS/c2-1(3)6(4)5/h1H |
Clé InChI |
NEIDSGYCIHZSSN-UHFFFAOYSA-N |
SMILES canonique |
C(S(=O)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


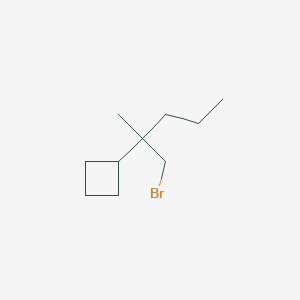

![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
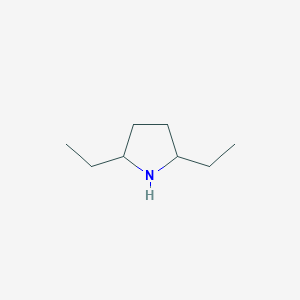
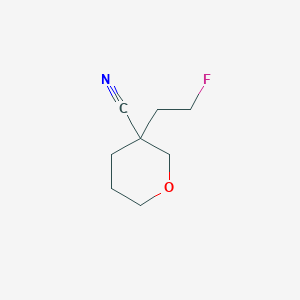
![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
